4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-15-5-3-13(10-16(15)23(26)27)19(25)21-14-8-11-2-1-7-22-17(24)6-4-12(9-14)18(11)22/h3,5,8-10H,1-2,4,6-7H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZFOZDHOIATAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multi-step organic reactions:
Nitration of chlorobenzene to form 4-chloro-3-nitrobenzene.
Coupling with 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline under specific conditions such as solvent type, temperature, and catalysts.
Industrial production methods: On an industrial scale, large-scale reactors, optimized reaction conditions, and continuous monitoring ensure high yield and purity. Use of advanced techniques like flow chemistry may enhance efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide participates in several reactions:
Reduction: Nitro group can be reduced to an amine.
Substitution: Chloro group can be substituted in nucleophilic substitution reactions.
Common reagents and conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of base.
Major products formed:
From reduction: 4-amino-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide.
From substitution: Corresponding substituted benzamides.
Scientific Research Applications
4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has significant potential across various fields:
Chemistry: Used as a building block for complex organic synthesis.
Biology: Probes for understanding biological pathways, enzyme interactions.
Medicine: Potential therapeutic agent due to its complex structure.
Industry: Intermediate for manufacturing advanced materials.
Mechanism of Action
The exact mechanism by which 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exerts its effects depends on its applications:
Molecular targets: Can interact with enzymes or receptors due to its specific structure.
Pathways involved: In biological systems, it may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Core Diversity: The target compound shares the pyrido[3,2,1-ij]quinoline core with N1-(3-methoxyphenyl)-N2-(3-oxo-...)oxalamide , but differs in substituents (benzamide vs. oxalamide). Pyrano[3,2-c]quinoline analogues exhibit similar tricyclic frameworks but lack the pyridine ring fusion.
- Substituent Effects: Nitro and chloro groups on the benzamide moiety may enhance electrophilic reactivity compared to the furyl or benzonitrile groups in pyranoquinoline derivatives .
- Synthetic Routes: Multicomponent reactions dominate the synthesis of pyranoquinolines , while the target compound likely requires stepwise functionalization of the pyridoquinoline core.
Functional Analogues in Sensing and Coordination Chemistry
Table 2: Functional and Application-Based Comparisons
Key Observations :
- Biological Activity: Hydrazone-Schiff base derivatives form antimicrobial metal complexes, highlighting the role of the pyrido-quinoline core in coordinating bioactive metal ions. The target compound’s nitro group could similarly participate in redox or coordination chemistry.
Physicochemical and Commercial Comparisons
Table 3: Commercial Availability and Physicochemical Data
Key Observations :
- Cost vs. Complexity: Derivatives with cyano/acetylene groups (e.g., malononitrile ) command higher prices, likely due to synthetic challenges. The target compound’s nitro and chloro substituents may similarly increase production costs.
- Purity Standards : Industrially available analogues meet >95% purity thresholds, aligning with pharmaceutical intermediate standards .
Biological Activity
4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a chloro group and a nitro group on the benzamide framework is noteworthy. These groups can influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of similar structures possess significant antimicrobial properties. The nitro group is often associated with increased antibacterial activity due to its ability to disrupt bacterial DNA synthesis.
- Anticancer Potential : There is ongoing research into the anticancer properties of compounds similar to this compound. Some studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Mechanisms :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
